molecular formula C16H9BrO B12495853 11-Bromobenzo[b]naphtho[1,2-d]furan

11-Bromobenzo[b]naphtho[1,2-d]furan

Katalognummer: B12495853
Molekulargewicht: 297.14 g/mol
InChI-Schlüssel: FFGJFWBGPWYOEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Bromobenzo[b]naphtho[1,2-d]furan is a chemical compound with the molecular formula C16H9BrOThese compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromobenzo[b]naphtho[1,2-d]furan typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

11-Bromobenzo[b]naphtho[1,2-d]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

11-Bromobenzo[b]naphtho[1,2-d]furan has several scientific research applications:

Wirkmechanismus

The mechanism of action of 11-Bromobenzo[b]naphtho[1,2-d]furan involves its interaction with specific molecular targets and pathways. For instance, its brominated structure allows it to participate in halogen bonding interactions, which can influence its binding affinity to biological targets. Additionally, its polycyclic aromatic structure enables it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-Bromobenzo[b]naphtho[1,2-d]furan is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and its overall stability .

Eigenschaften

Molekularformel

C16H9BrO

Molekulargewicht

297.14 g/mol

IUPAC-Name

11-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9H

InChI-Schlüssel

FFGJFWBGPWYOEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.